molecular formula C17H27NO2 B1674261 ICI-118,551 CAS No. 72795-26-7

ICI-118,551

Numéro de catalogue: B1674261
Numéro CAS: 72795-26-7
Poids moléculaire: 277.4 g/mol
Clé InChI: VFIDUCMKNJIJTO-CJNGLKHVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Il se lie au sous-type β2 avec une affinité au moins 100 fois supérieure à celle des autres sous-types du récepteur bêta-adrénergique β1 ou β3 . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le récepteur β2 adrénergique et ses voies associées.

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action:
ICI-118,551 has demonstrated the ability to induce apoptosis in hemangioblastoma cells, particularly in Von Hippel-Lindau (VHL) disease contexts. It impairs the nuclear internalization of hypoxia-inducible factor 1-alpha (HIF-1α), leading to decreased activation of HIF-target genes and inhibition of angiogenesis .

Case Study:
In a study focusing on VHL-derived central nervous system hemangioblastoma primary cultures, treatment with this compound significantly reduced cell viability and angiogenic processes. The drug's effectiveness at concentrations as low as 100 μM highlights its potential as a therapeutic agent for HIF-related diseases .

Cardiovascular Applications

Vasodilation Effects:
Recent findings indicate that this compound enhances endothelial function by potentiating intermediate-conductance calcium-activated potassium channel (IKCa) activity. This effect leads to increased vasodilation in rat mesenteric arteries, suggesting a role in managing hypertension and improving vascular health .

Research Findings:
A study revealed that this compound selectively increases IKCa-mediated relaxations without reversing the effects of other β2-adrenergic agonists like salbutamol or propranolol. This unique mechanism positions this compound as a valuable tool in cardiovascular pharmacology .

Neuroprotective Effects

Neuroprotection Research:
this compound has been evaluated for its neuroprotective properties in models of ischemic stroke. It was part of a pharmacological screening approach that identified compounds with potential neuroprotective effects against neuronal injury caused by oxygen-glucose deprivation .

Mechanism Insights:
The compound's ability to modulate intracellular calcium levels may play a crucial role in its neuroprotective effects. By enhancing endothelial function and reducing oxidative stress, this compound could provide therapeutic benefits in neurodegenerative disorders .

Pharmacological Characterization

Selectivity and Binding Affinity:
this compound exhibits high selectivity for the β2-adrenoceptor with Ki values of 1.2 nM for β2 receptors compared to 120 nM for β1 and 257 nM for β3 receptors . This selectivity underpins its therapeutic applications and minimizes off-target effects.

In Vivo Studies:
Clinical trials have shown that doses of this compound do not significantly alter resting heart rate or blood pressure but effectively reduce exercise tachycardia at lower doses (less than 40 mg) . These findings support its use in clinical settings where modulation of heart rate is necessary.

Summary Table of Applications

Application Area Mechanism Key Findings
Oncology Induces apoptosis via HIF inhibitionReduces viability in hemangioblastoma cells
Cardiovascular Enhances IKCa-mediated vasodilationIncreases endothelial relaxation responses
Neuroprotection Modulates calcium levelsPotential benefits in ischemic stroke models
Pharmacological Characterization High selectivity for β2 receptorsMinimal impact on heart rate; effective in tachycardia management

Mécanisme D'action

Target of Action

ICI-118,551 is a highly selective antagonist for the β2 adrenergic receptor . It binds to the β2 subtype with at least 100 times greater affinity than β1 or β3, the two other known subtypes of the beta adrenoceptor .

Mode of Action

As a β2 adrenergic receptor antagonist, this compound blocks the action of endogenous catecholamines (epinephrine and norepinephrine) on β2 adrenergic receptors . This blockade prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels, thereby inhibiting the downstream signaling cascade .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β2 adrenergic receptor signaling pathway . By blocking the β2 adrenergic receptors, this compound inhibits the activation of adenylyl cyclase and the production of cAMP, a key second messenger in cellular signaling . This results in the modulation of various downstream effects, including the relaxation of smooth muscle in the airways and vasculature, and the inhibition of inflammatory mediator release from mast cells .

Pharmacokinetics

This suggests that this compound has good bioavailability and can exert its effects in the central nervous system as well as peripheral tissues .

Result of Action

This compound has been shown to decrease cell viability in certain types of tumors, such as hemangioblastomas, by triggering apoptosis . It also impairs the nuclear internalization of HIF-1α in hypoxic cells, significantly reducing the activation of HIF-target genes and halting tumor-related angiogenic processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of endogenous catecholamines can compete with this compound for binding to β2 adrenergic receptors, potentially affecting the compound’s efficacy . Additionally, factors that affect the compound’s absorption, distribution, metabolism, and excretion can also influence its action and stability .

Analyse Biochimique

Biochemical Properties

ICI-118,551 is a selective β2 adrenergic receptor antagonist, binding to the β2 subtype with at least 100 times greater affinity than β1 or β3 subtypes . This compound interacts with β2 adrenergic receptors, inhibiting their activity. The binding of this compound to these receptors prevents the usual activation by endogenous catecholamines like adrenaline and noradrenaline, thereby blocking the downstream signaling pathways that would normally be activated by these receptors .

Cellular Effects

This compound has been shown to influence various cellular processes. In hemangioblastomas from von Hippel-Lindau disease, this compound decreases cell viability by triggering apoptosis . It also impairs the nuclear internalization of HIF-1α in hemangioblastomas and hypoxic primary endothelial cells, reducing the activation of HIF-target genes and halting tumor-related angiogenic processes . Additionally, this compound inhibits voltage-gated Na+ channels and suppresses impulses of Merkel disc mechanoreceptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to β2 adrenergic receptors, acting as an inverse agonist. This binding inhibits the constitutive activity of these receptors, reducing the activation of downstream signaling pathways . In hemangioblastomas, this compound impairs the nuclear internalization of HIF-1α, reducing the activation of hypoxia-responsive genes . This compound also inhibits voltage-gated Na+ channels in Merkel disc mechanoreceptors, suppressing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, when applied topically to the eyes of unanaesthetized rabbits, this compound causes a dose-dependent decrease in intraocular pressure that lasts for more than 6 hours . This indicates that the compound is relatively stable and has a prolonged effect in vivo. Additionally, this compound has been shown to decrease hemangioblastomas cell viability over time by triggering apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Common systemic doses used in rodent research are 0.5 or 1 mg/kg, although efficacy has been demonstrated at doses as low as 0.0001 mg/kg (100 ng/kg) in rhesus monkeys . Doses up to 20 mg/kg have been used without toxicity . In rabbits, topically applied this compound decreases intraocular pressure in a dose-dependent manner .

Metabolic Pathways

This compound is involved in metabolic pathways related to β2 adrenergic receptors. By blocking these receptors, this compound reduces the activation of adenylate cyclase, thereby decreasing the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) . This inhibition affects various metabolic processes, including lipolysis and glycogenolysis .

Transport and Distribution

This compound is transported and distributed within cells and tissues by crossing the blood-brain barrier when dissolved in saline . This compound is also absorbed systemically when applied topically to the eyes, causing a decrease in intraocular pressure in both eyes . The distribution of this compound within tissues is influenced by its high affinity for β2 adrenergic receptors .

Subcellular Localization

This compound is localized to specific subcellular compartments where β2 adrenergic receptors are present. In cardiomyocytes, β2 adrenergic receptors are found on nuclear membranes, and this compound inhibits their activity even in the absence of an agonist . This subcellular localization allows this compound to exert its effects on nuclear signaling pathways and gene expression .

Méthodes De Préparation

La synthèse du Zénidolol (chlorhydrate) implique plusieurs étapes, notamment la préparation du composé de base Zénidolol et sa conversion ultérieure en sel de chlorhydrate. La voie de synthèse implique généralement la réaction de précurseurs spécifiques dans des conditions contrôlées pour former le produit souhaité. Les méthodes de production industrielle utilisent souvent des réacteurs chimiques à grande échelle et des procédés de purification pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Le Zénidolol (chlorhydrate) subit diverses réactions chimiques, notamment :

Applications de recherche scientifique

Le Zénidolol (chlorhydrate) a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le Zénidolol (chlorhydrate) exerce ses effets en se liant sélectivement au récepteur β2 adrénergique. Cette liaison inhibe l'activité du récepteur, entraînant une diminution des niveaux d'AMP cyclique (AMPc) et des effets physiologiques subséquents. L'action du composé est médiée par une voie β2-adrénocepteur/G (i/o) protéine-dépendante, augmentant la production d'oxyde nitrique dans l'endothélium . Ce mécanisme est crucial pour ses effets vasodilatateurs, en particulier dans les artères pulmonaires .

Comparaison Avec Des Composés Similaires

Le Zénidolol (chlorhydrate) est unique en raison de sa forte sélectivité pour le récepteur β2 adrénergique. Des composés similaires comprennent :

Le Zénidolol (chlorhydrate) se démarque par sa forte affinité et sa sélectivité pour le récepteur β2 adrénergique, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.

Activité Biologique

ICI-118,551 is a selective β2-adrenergic receptor antagonist that has garnered attention for its diverse biological activities, particularly in pharmacology and therapeutic applications. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

This compound functions primarily as an inverse agonist at the β2-adrenergic receptor, exhibiting a high selectivity with a KiK_i value of approximately 1.2 nM for β2 receptors compared to 120 nM for β1 and 257 nM for β3 receptors . This selectivity allows this compound to effectively inhibit adenylate cyclase activity in various tissues, demonstrating its potential in modulating physiological responses.

1. Ocular Hypotensive Agent

Research indicates that this compound can significantly lower intraocular pressure (IOP) when applied topically. In studies involving unanaesthetized rabbits, the compound demonstrated a dose-dependent reduction in IOP, making it a candidate for treating conditions like glaucoma .

2. Anti-Cancer Properties

Recent studies have highlighted the compound's role in oncology. This compound has been shown to decrease cell viability in hemangioblastomas by inducing apoptosis and impairing the nuclear internalization of HIF-1α, which is crucial for tumor-related angiogenesis . The following table summarizes the effects of this compound on hemangioblastoma cells:

TreatmentCell Viability (%)Apoptosis InductionHIF-1α Internalization
Control1000Normal
This compound (100 µM)40-45SignificantImpaired

3. Cognitive Effects in Alzheimer’s Disease

In animal models of Alzheimer's disease (AD), administration of this compound exacerbated cognitive deficits and increased amyloid-beta levels. This suggests that while it may have therapeutic potential in other areas, its effects on cognitive function require careful consideration .

Case Studies

Case Study 1: Hemangioblastoma Treatment
A study involving primary cultures of VHL-derived hemangioblastomas demonstrated that treatment with this compound resulted in a significant upregulation of pro-apoptotic genes such as BAX and Caspase 9. The increase in caspase activity indicates a robust apoptotic response to the treatment .

Case Study 2: Ocular Pressure Management
In another study focused on ocular applications, this compound was administered to rabbits to assess its efficacy as an ocular hypotensive agent. The results showed a consistent decrease in IOP across various dosages without significant cardiovascular side effects .

Research Findings

The following summarizes key findings from recent research on this compound:

Study FocusKey Findings
Ocular HypotensionSignificant reduction in IOP in rabbit models; minimal cardiac side effects .
Cancer TherapyInduces apoptosis in hemangioblastoma cells; reduces viability significantly .
Alzheimer’s DiseaseExacerbates cognitive deficits; increases amyloid-beta levels in AD models .

Propriétés

Numéro CAS

72795-26-7

Formule moléculaire

C17H27NO2

Poids moléculaire

277.4 g/mol

Nom IUPAC

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

InChI

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m1/s1

Clé InChI

VFIDUCMKNJIJTO-CJNGLKHVSA-N

SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

SMILES isomérique

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O

SMILES canonique

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

erythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol
ICI 111,581
ICI 111581
ICI 118,551
ICI 118551
ICI 118551, hydrochloride
ICI-111581
ICI-118551

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ICI-118,551
Reactant of Route 2
Reactant of Route 2
ICI-118,551
Reactant of Route 3
ICI-118,551
Reactant of Route 4
Reactant of Route 4
ICI-118,551
Reactant of Route 5
ICI-118,551
Reactant of Route 6
Reactant of Route 6
ICI-118,551

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.